The compound 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is a chemically synthesized molecule that has potential applications in various fields due to its structural properties. While the specific compound is not directly mentioned in the provided papers, they do discuss related compounds and their reactions, which can provide insights into the possible behavior and applications of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.
One of the applications of related compounds is in the synthesis of pharmaceuticals. For example, the synthesis of chloramphenicol, a broad-spectrum antibiotic, involves a nitration reaction of a protected formamido derivative, followed by regioselective acylative cleavage and dichloroacetylation2 4. This indicates that nitroaniline derivatives, such as 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, could serve as intermediates in the synthesis of complex pharmaceuticals.
Another application is in the synthesis of heterocyclic compounds, which are crucial in drug discovery. The paper discussing 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates its use as a building block for solid-phase synthesis of various heterocyclic scaffolds3. By analogy, 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline could also be utilized to generate diverse libraries of heterocycles, given its reactive nitro and chloro groups that may allow for multiple substitution reactions.
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline falls under the category of aromatic amines and nitro compounds. Its structure consists of a nitro group attached to an aniline derivative, making it a potential candidate for further chemical transformations and applications in medicinal chemistry.
The synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline typically involves several key steps:
In industrial settings, these synthetic routes are scaled up using large reactors equipped with temperature and pressure controls to optimize yield and purity. Safety precautions are critical due to the hazardous nature of the reagents involved.
The molecular structure of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline features:
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is involved in various chemical reactions:
The mechanism of action for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline involves its interaction with biological targets such as enzymes and receptors:
These interactions can lead to various biological effects, including inhibition or activation of specific biochemical pathways.
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline has several significant applications:
The systematic identification of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline follows IUPAC conventions, precisely defining its atomic connectivity and functional group arrangement. The parent structure is aniline (aminobenzene), with substituents at the 2-, 4-, and 5-positions. The compound features chlorine atoms at positions 4 and 5 (relative to the amine), though the "5-" chlorine is part of a 2,3-dichlorophenoxy ether linkage rather than a direct ring substituent. The nitro group occupies position 2, ortho to the amine group. This arrangement yields the formal IUPAC name: 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, accurately reflecting the substitution pattern [4] [6].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Density | 1.588 g/cm³ | Predicted |
Boiling Point | 417.1°C | At 760 mmHg |
Flash Point | 206.1°C | - |
LogP (Partition Coefficient) | 6.03 | - |
Hydrogen Bond Donor Count | 1 (amine group) | - |
Hydrogen Bond Acceptor Count | 6 (3 O, 2 N, ether O) | - |
The canonical SMILES representation C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N+[O-])Cl encodes its connectivity, while the InChIKey WZFITXMPNXRORE-UHFFFAOYSA-N provides a unique digital identifier facilitating database searches. The molecule exhibits moderate polarity due to the nitro and amine groups, balanced by the hydrophobic dichlorophenoxy moiety, influencing its solubility behavior—typically soluble in polar aprotic solvents like dimethylformamide and dimethyl sulfoxide but less so in water or hydrocarbons [4] [6].
The synthesis and application of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline emerged prominently in the late 20th century, driven by the demand for efficient routes to benzimidazole-based anthelmintics. Early synthetic strategies faced challenges with regioselectivity and yield, particularly in forming the diaryl ether linkage—a crucial structural element. Traditional methods involved nucleophilic aromatic substitution (SNAr), where 2,3-dichlorophenolate attacks a suitably activated dichloronitrobenzene derivative. A significant historical advancement was the development of optimized condensation protocols using polar aprotic solvents (e.g., dimethylformamide) and inorganic bases (e.g., potassium carbonate), enabling higher yields under milder conditions while minimizing unwanted side reactions like hydrolysis of chloro substituents or over-reduction [2] [4].
Table 2: Evolution of Synthetic Methodologies
Synthetic Approach | Conditions | Key Advantages/Limitations |
---|---|---|
Early Condensation (Pre-1990s) | High temperature, solventless, excess phenol | Low yields (50-65%), significant tar formation, poor purity |
Polar Aprotic Solvent Method (e.g., DMF) | K₂CO₃, 80-90°C, anhydrous DMF | Higher yields (~80-85%), better regioselectivity, scalable |
One-Pot Acetamide Hydrolysis/Condensation (Patent EP2642995A2) | K₂CO₃ (condensation), NaOH (hydrolysis), 50-90°C | Avoids isolation of unstable intermediates, improves overall yield |
A landmark industrial process, detailed in Patent EP2642995A2, involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol in dimethylformamide using potassium carbonate, followed by in situ hydrolysis using sodium hydroxide. This integrated approach eliminates the need for isolating the unstable hydrolysis product (4,5-dichloro-2-nitroaniline) and avoids the use of expensive phase-transfer catalysts, significantly enhancing process efficiency and cost-effectiveness for large-scale production. The reaction typically achieves yields exceeding 85% under optimized conditions (80-90°C, 8-12 hours), demonstrating the compound's manufacturability at metric ton scales [2]. The process exemplifies how innovations in reaction engineering transformed this compound from a laboratory curiosity into a viable industrial intermediate.
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline occupies a pivotal role in synthesizing triclabendazole (5-chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole), a highly potent anthelmintic approved by the United States Food and Drug Administration in 2019 for treating fascioliasis (liver fluke infection) and paragonimiasis (lung fluke infection) in humans [5]. Its significance stems from its structural framework, which serves as the immediate precursor to the benzimidazole core of the drug via a well-defined reaction sequence:
Table 3: Key Transformations in Triclabendazole Synthesis Using the Intermediate
Transformation Step | Reagents/Conditions | Intermediate/Product |
---|---|---|
Nitro Reduction | H₂ (6 kg/cm²), Raney Nickel, NaOH, MeOH, 100°C | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine |
Cyclization | CS₂, NaOH, MeOH, Reflux | 6-Chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol |
S-Methylation | (CH₃O)₂SO₂, Na₂CO₃, MeOH/H₂O, 60-65°C | Triclabendazole (5-chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole) |
The structural features of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline are essential for triclabendazole's unique mechanism of action and spectrum of activity. Unlike broad-spectrum benzimidazoles (e.g., albendazole, mebendazole), which possess a carbamate group, triclabendazole features a methylthio group at position 2 and a specific halogenated phenoxy side chain. This side chain, derived directly from the intermediate, contributes to the drug's U-shaped conformation, allowing optimal binding to the β-tubulin of trematodes like Fasciola hepatica and Paragonimus species. This binding disrupts microtubule polymerization, leading to parasite death. Crucially, this specific binding profile confers high efficacy against both immature and adult stages of liver and lung flukes, a critical therapeutic advantage [5] [7]. Beyond triclabendazole, the compound's structure serves as a template for developing novel benzimidazole derivatives targeting resistant parasite strains. Research explores modifications such as different alkylthio groups at position 2 or variations in the phenoxy substituents, leveraging the established synthetic route from this versatile nitroaniline intermediate [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1